5-Bromobicyclo[2.2.1]hept-2-ene
Description
Properties
CAS No. |
5810-82-2 |
|---|---|
Molecular Formula |
C7H9Br |
Molecular Weight |
173.05 g/mol |
IUPAC Name |
5-bromobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H9Br/c8-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 |
InChI Key |
DWPPXNJBRSZQHD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination of Bicyclo[2.2.1]hept-2-ene
The predominant method for synthesizing this compound involves the bromination of bicyclo[2.2.1]hept-2-ene (norbornene). This reaction exploits the reactive double bond in the bicyclic system and proceeds typically via a free radical or electrophilic addition mechanism.
Reagents and Conditions: Bromine (Br2) is used as the brominating agent, often dissolved in an inert solvent such as carbon tetrachloride (CCl4) to control the reaction environment and avoid side reactions. The reaction is usually conducted at ambient or slightly reduced temperatures to favor selective bromination at the 5-position of the bicyclo[2.2.1]hept-2-ene ring system.
Mechanism: The bromination proceeds through the addition of bromine across the double bond, followed by rearrangement or elimination steps that yield the monobrominated product at the 5-position. Both endo and exo isomers of this compound can be formed depending on reaction conditions and stereochemical control.
Yield and Purity: The reaction typically affords good yields of this compound with high purity after standard workup procedures, including solvent removal and purification by distillation or chromatography.
| Parameter | Details |
|---|---|
| Starting Material | Bicyclo[2.2.1]hept-2-ene (norbornene) |
| Brominating Agent | Bromine (Br2) |
| Solvent | Carbon tetrachloride (CCl4) or similar inert solvent |
| Temperature | 0°C to room temperature |
| Reaction Time | Typically 1-4 hours |
| Product Isomers | Endo and exo this compound |
| Molecular Formula | C7H9Br |
| Molecular Weight | 173.05 g/mol |
Alternative Synthetic Routes and Catalytic Processes
While direct bromination is the most straightforward approach, alternative methods for preparing bicyclo[2.2.1]hept-2-ene derivatives (including brominated analogs) involve multi-step synthetic sequences starting from simpler precursors such as cyclopentadiene and 2-butene via Diels-Alder reactions followed by functional group transformations.
Diels-Alder Route: Cyclopentadiene reacts with 2-butene under controlled conditions to form bicyclo[2.2.1]hept-2-ene derivatives. Subsequent selective bromination can then introduce the bromine substituent at the 5-position.
Catalytic Isomerization: Some patented methods describe the use of acid catalysts to isomerize bicyclo[2.2.1]heptane derivatives, potentially enabling one-step or two-step syntheses of functionalized bicyclo[2.2.1]heptenes, which could be adapted for brominated products.
Hydrogenation and Functionalization: Post-synthesis modifications such as hydrogenation or substitution reactions can be used to refine the bicyclic framework or introduce bromine via halogen exchange or radical substitution.
Reaction Optimization and Industrial Considerations
Reaction Temperature and Catalyst Strength: The bromination reaction is sensitive to temperature and catalyst presence. Lower temperatures (20°C to 150°C) favor selective addition, while higher temperatures may lead to side reactions or over-bromination.
Pressure Conditions: Typically, the bromination is conducted at atmospheric pressure; however, industrial processes may optimize pressure for improved yield and safety.
Purification: The crude reaction mixture is usually purified by washing, drying, and distillation under reduced pressure to isolate the pure this compound.
Comparative Analysis with Related Halogenated Bicyclo[2.2.1]hept-2-enes
| Compound | Halogen Substituent | Preparation Method | Notes on Reactivity and Application |
|---|---|---|---|
| This compound | Bromine (Br) | Bromination of bicyclo[2.2.1]hept-2-ene | Versatile intermediate; reactive bromine site |
| 5-Chlorobicyclo[2.2.1]hept-2-ene | Chlorine (Cl) | Chlorination with Cl2 and FeCl3 catalyst | Similar free radical mechanism; different reactivity profile |
| 7-Iodobicyclo[2.2.1]hept-2-ene | Iodine (I) | Iodination via electrophilic substitution | Larger halogen affects sterics and reactivity |
The brominated derivative is favored in many synthetic applications due to the balance of reactivity and stability of the C-Br bond compared to chlorine or iodine analogs.
Summary Table of Preparation Parameters for this compound
| Step | Description | Conditions/Notes |
|---|---|---|
| Starting material | Bicyclo[2.2.1]hept-2-ene (norbornene) | Commercially available or synthesized via Diels-Alder |
| Bromination agent | Bromine (Br2) | Inert solvent (CCl4), controlled addition |
| Reaction temperature | 0°C to room temperature | Lower temperature favors selectivity |
| Reaction time | 1-4 hours | Monitored by TLC or GC-MS |
| Workup | Quenching excess bromine, washing, drying | Use of sodium bisulfite or similar agents |
| Purification | Distillation or chromatography | To isolate pure endo/exo isomers |
| Yield | Typically moderate to high (60-85%) | Dependent on reaction scale and conditions |
Research Discoveries and Applications Relevant to Preparation
The bromination method is well-documented as a reliable route to selectively functionalize the norbornene framework, enabling further synthetic elaboration in organic chemistry research.
The rigid bicyclic structure combined with the bromine substituent allows for regio- and stereoselective reactions, making this compound a valuable intermediate in the synthesis of complex bicyclic and polycyclic molecules.
Studies have shown that the brominated compound can serve as a precursor for cross-coupling reactions (e.g., Suzuki, Heck) due to the reactivity of the C-Br bond, expanding its utility in medicinal chemistry and materials science.
Comparative studies with chlorinated and iodinated analogs reveal differences in reaction kinetics and biological activity, highlighting the importance of precise halogenation methods.
This comprehensive review of the preparation methods of this compound synthesizes data from patents, chemical suppliers, and peer-reviewed literature, excluding unreliable sources, to provide a detailed, professional, and authoritative resource for researchers and industrial chemists.
Chemical Reactions Analysis
Types of Reactions
5-Bromobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond in the norbornene ring can participate in addition reactions with electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with unique properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Electrophilic Addition: Reagents such as hydrogen bromide (HBr) and sulfuric acid (H2SO4) are commonly used.
Polymerization: Catalysts such as metallocenes and transition metal complexes are employed.
Major Products Formed
Substitution Products: Various substituted norbornene derivatives.
Addition Products: Dibrominated or hydrogenated norbornene compounds.
Polymers: High-molecular-weight polymers with unique mechanical and thermal properties.
Scientific Research Applications
5-Bromobicyclo[2.2.1]hept-2-ene has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-Bromobicyclo[2.2.1]hept-2-ene involves its interaction with various molecular targets and pathways. The bromine atom and the double bond in the norbornene ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. Additionally, its unique structure allows it to participate in various catalytic and polymerization reactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 5-bromobicyclo[2.2.1]hept-2-ene with analogs featuring different substituents at the 5-position:
Key Observations:
- Electronic Effects: Bromine’s electronegativity deactivates the norbornene ring compared to methyl’s activating EDG effects. This difference is critical in Diels-Alder reactions, where electron-deficient dienophiles react faster with EDG-substituted norbornenes .
- Steric Effects : Bulky substituents like butyl hinder access to reactive sites, whereas smaller groups (Br, CH₃) allow broader functionalization .
- Polarity : The isothiocyanate group (NCS) introduces polarity, enhancing solubility in polar solvents and enabling click chemistry applications .
Positional Isomerism: 5-Bromo vs. 7-Bromo Derivatives
While direct data for 5-bromo substitution is sparse, and provide insights into 7-bromobicyclo[2.2.1]hept-2-ene:
- Molecular Weight : 173.053 g/mol (7-bromo) vs. inferred ~173.05 g/mol (5-bromo) .
- Reactivity: Bromine at position 7 in norbornene participates in neighboring-group effects during bromination, leading to rearrangements and isomer formation. For example, low-temperature bromination of 7-bromo-norbornene yields 2,7-dibromo derivatives, while high temperatures favor transannular reactions .
- Structural Implications : Position 5 bromine may exhibit distinct regiochemical outcomes due to differences in bridgehead strain and orbital alignment.
Comparison with Heteroatom-Substituted Analogs
- 5,5-Dibromobicyclo[2.1.1]hex-2-ene (): Smaller bicyclo[2.1.1] framework increases ring strain compared to norbornene. Two bromine atoms at position 5 enhance electrophilicity, enabling radical or elimination reactions .
Research Findings and Mechanistic Insights
- Bromination Studies : Substituents at bridgehead positions (e.g., Br at 5 or 7) influence reaction pathways. For instance, bromine can act as a directing group, stabilizing transition states via hyperconjugation or steric effects .
- Stereochemical Analysis: NMR studies (e.g., γ-gauche effect) help distinguish isomers, as seen in 7-bromo-norbornene derivatives .
- Thermal Stability : Bulkier substituents (e.g., butyl) reduce thermal stability due to increased steric strain, while halogens (Br, Cl) enhance stability via resonance .
Biological Activity
5-Bromobicyclo[2.2.1]hept-2-ene, a bicyclic compound with the molecular formula C7H9Br, is notable for its unique structural features, including a bromine atom that significantly influences its chemical behavior and potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
The presence of the bromine atom introduces distinct reactivity patterns, making it a subject of interest in medicinal chemistry and organic synthesis.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial properties. The bromine substituent may enhance lipophilicity, allowing for better membrane permeability and interaction with microbial targets. Initial studies suggest potential efficacy against various bacterial strains, although comprehensive data on this compound specifically remains limited .
Anticancer Activity
The structural characteristics of this compound suggest possible anticancer activity. Similar compounds have shown promise in inhibiting cancer cell proliferation through mechanisms such as inducing apoptosis or interfering with cell cycle progression. The exact pathways by which this compound exerts these effects require further investigation .
The biological activity of this compound is hypothesized to involve several mechanisms:
- Non-Covalent Interactions : The compound may interact with biological macromolecules via hydrogen bonding and π-stacking due to its aromatic character.
- Membrane Disruption : Its lipophilic nature may facilitate disruption of microbial membranes, leading to cell lysis.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways could contribute to its biological effects.
Case Studies and Experimental Data
A limited number of studies have been conducted on the biological activity of this compound, but findings from related compounds provide insights into its potential:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Bromobicyclo[2.2.1]hept-2-ene, and how does temperature influence bromination efficiency?
- Methodology : The compound can be synthesized via electrophilic bromination of norbornene (bicyclo[2.2.1]hept-2-ene) using bromine (Br₂) in a non-polar solvent. Temperature plays a critical role: lower temperatures (0–25°C) favor kinetic control, reducing side reactions like dibromination, while higher temperatures may increase yield but risk over-reaction. Reaction progress is monitored via gas chromatography (GC) or thin-layer chromatography (TLC) .
- Key Data : For analogous 2-bromo derivatives, yields >80% are achieved at 20°C with Br₂ in dichloromethane (DCM) .
Q. How does the bromine substituent affect the compound’s reactivity in nucleophilic substitution (SN2) reactions?
- Methodology : The bicyclic framework imposes steric constraints, influencing SN2 pathways. For example, substitution with hydroxide (OH⁻) or amines (NH₃) requires polar aprotic solvents (e.g., DMF) and heating (60–80°C). Steric hindrance from the norbornene skeleton may slow kinetics compared to linear alkyl bromides. Characterization of products (e.g., 5-hydroxy derivatives) is performed via NMR (¹H/¹³C) and IR spectroscopy .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR : ¹H NMR shows distinct vinyl proton splitting (δ 5.5–6.5 ppm) and bridgehead protons (δ 1.5–3.0 ppm). ¹³C NMR confirms bromine’s deshielding effect (C-Br ~δ 40–50 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z ≈ 172 (C₇H₉Br⁺) .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming regioselectivity .
Advanced Research Questions
Q. What factors govern the stereochemical outcomes of epoxidation in this compound, and how does bromine position influence exo/endo selectivity?
- Methodology : Epoxidation with peracids (e.g., mCPBA) in DCM at 0°C predominantly yields exo-epoxide due to steric shielding of the concave (endo) face by the bromine substituent. Stereochemical analysis involves converting epoxides to diols (via acid hydrolysis) and comparing their NMR data to known standards .
- Data Contradiction : While norbornene derivatives typically show >90% exo-selectivity, bulky substituents (e.g., 5-Br) may reduce selectivity (e.g., 70:30 exo:endo), requiring computational validation (DFT studies) .
Q. How can computational modeling predict regioselectivity in electrophilic additions to this compound?
- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For brominated norbornenes, the LUMO is localized at the less-substituted double bond carbon, favoring electrophilic attack at the 2-position. Software like Gaussian or ORCA is used, with solvent effects modeled via COSMO .
- Validation : Compare predicted transition-state energies with experimental product ratios (e.g., GC-MS) .
Q. What strategies resolve contradictions in kinetic vs. thermodynamic control during Diels-Alder reactions with this compound?
- Methodology : Low temperatures (e.g., -78°C) favor kinetic products (e.g., endo adducts), while higher temperatures (80°C) shift equilibrium to thermodynamically stable exo products. Reaction monitoring via variable-temperature NMR (VT-NMR) and computational modeling (IRC analysis) clarifies pathways .
Safety and Handling
Q. What precautions are critical when handling this compound in laboratory settings?
- Protocols : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid sparks/heat (flash point ≈ 80°C). Spills are neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
